Calcobutrol

Übersicht

Beschreibung

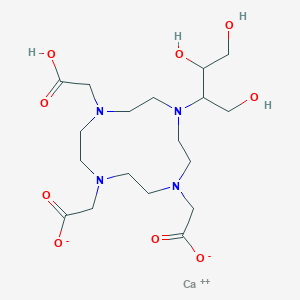

Calcobutrol is a macrocyclic polyhydroxylated gadolinium chelate derivative. It is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI). This compound is a component of Gadavist, a gadolinium-based contrast agent indicated for intravenous use in diagnostic MRI to detect and visualize areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcobutrol is synthesized starting from the pure gadolinium complex, Gadobutrol. The process involves the removal of gadolinium from the Gadobutrol complex by decomplementation with a solution of oxalic acid dihydrated in water to obtain the ligand (butrol) with high purity. This ligand is then complexed with an aqueous solution of calcium oxalate. Finally, the this compound obtained is crystallized from ethanol .

Industrial Production Methods: The industrial production of this compound involves a highly reproducible and feasible process, characterized by a total yield of 91.2%. The product is stable to storage and can be used for the formulation of Gadovist solutions .

Analyse Chemischer Reaktionen

Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .

Common Reagents and Conditions:

Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.

Conditions: Aqueous solutions, crystallization from ethanol, heating.

Major Products: The major product formed from these reactions is this compound, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .

Wissenschaftliche Forschungsanwendungen

MRI Contrast Agent

Calcobutrol's primary application lies in its use as a contrast agent for MRI. It enhances the imaging of various tissues and blood vessels, allowing for improved diagnosis of conditions such as:

- Malignant Breast Disease: this compound helps in assessing tumor characteristics and vascularity, which are critical for treatment planning.

- Stroke Diagnosis: It is utilized in contrast-enhanced magnetic resonance angiography (CE-MRA) to visualize cerebral blood flow and identify ischemic areas.

- Tumor Perfusion Studies: The compound aids in evaluating tumor vascularity, which can inform therapeutic strategies.

Stability and Safety Profile

This compound plays an essential role in stabilizing gadobutrol formulations by preventing the release of free gadolinium ions. This characteristic significantly reduces the risk of nephrogenic systemic fibrosis (NSF), a severe condition associated with gadolinium-based contrast agents. Its macrocyclic structure limits dechelation, ensuring safer administration during imaging procedures .

Formulation and Production

The synthesis of this compound involves complexing gadolinium with calcium ions, followed by crystallization processes that yield high-purity products. The industrial production methods are characterized by reproducibility and efficiency, yielding stable formulations suitable for clinical use .

Case Study 1: Efficacy in Breast Imaging

A study published in a peer-reviewed journal demonstrated that patients receiving this compound-enhanced MRI showed improved detection rates of malignant lesions compared to traditional imaging methods. The enhanced contrast allowed for better differentiation between benign and malignant tissues, leading to more accurate diagnoses .

Case Study 2: Stroke Assessment

In a clinical trial involving stroke patients, this compound was administered during CE-MRA procedures. Results indicated that the compound significantly improved visualization of cerebral arteries and helped identify occlusions more effectively than non-contrast techniques. This application underscores its importance in acute care settings .

Wirkmechanismus

Calcobutrol works by shortening the relaxation time of protons in tissue water at clinically recommended doses. In MRI, visualization of normal and pathological tissue depends on variations in radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). This compound, as a gadolinium-based contrast agent, enhances these variations, thereby improving the quality of the MRI images .

Vergleich Mit ähnlichen Verbindungen

- Gadobutrol

- Gadoteridol

- Gadoterate meglumine

Comparison: Calcobutrol is unique due to its high purity and stability, which makes it an excellent additive in the formulation of Gadovist. Unlike other gadolinium-based contrast agents, this compound has a lower risk of nephrogenic systemic fibrosis (NSF) due to its macrocyclic structure that limits the dechelation of gadolinium .

Biologische Aktivität

Calcobutrol, a compound classified as a bisphosphonate, has garnered attention for its biological activity, particularly in the context of bone metabolism and calcium regulation. This article delves into the mechanisms of action, pharmacological effects, and clinical implications of this compound, supported by case studies and research findings.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Its mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for the post-translational modification of small GTP-binding proteins necessary for osteoclast function . This inhibition leads to decreased osteoclast activity and subsequent reduction in bone resorption.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Antiresorptive Properties : this compound effectively reduces bone turnover and increases bone mineral density (BMD) in patients with osteoporosis.

- Calcium Regulation : It plays a role in calcium homeostasis by modulating calcium release from bones, which is particularly beneficial in conditions characterized by hypercalcemia.

- Potential Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, potentially impacting conditions like arthritis .

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women with osteoporosis demonstrated that this compound administration resulted in a statistically significant increase in BMD at both the lumbar spine and hip after 12 months of treatment. Patients reported fewer fractures compared to those receiving placebo treatment. The study highlighted the compound's efficacy in enhancing skeletal health .

Case Study 2: Hypercalcemia Treatment

In another study focusing on patients with hypercalcemia secondary to malignancy, this compound was administered as part of the treatment regimen. Results indicated a rapid decrease in serum calcium levels within 48 hours of administration, underscoring its effectiveness in acute management scenarios .

Research Findings

Recent research has provided insights into the broader biological activity of this compound:

- Cell Viability and Differentiation : In vitro studies have shown that this compound promotes the differentiation of preosteoblasts into mature osteoblasts while maintaining cell viability, suggesting a dual role in both bone formation and resorption .

- Antibacterial Properties : Some studies have explored the antibacterial properties of bisphosphonates like this compound, indicating potential applications beyond bone health, particularly in preventing infections related to orthopedic implants .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Evidence Level |

|---|---|---|

| Osteoclast Inhibition | Reduces bone resorption | High |

| Bone Mineral Density Increase | Enhances BMD in osteoporotic patients | Moderate |

| Calcium Homeostasis | Modulates calcium release from bones | High |

| Anti-inflammatory Effects | Potential reduction in inflammatory markers | Emerging |

| Antibacterial Activity | Inhibits bacterial growth related to orthopedic implants | Preliminary |

Eigenschaften

IUPAC Name |

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLKDXFGQNCFQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934356 | |

| Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151878-23-8 | |

| Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.